molecular formula C7H9ClN2 B8417247 2,6-Diamino-4-chlorotoluene

2,6-Diamino-4-chlorotoluene

Cat. No.: B8417247
M. Wt: 156.61 g/mol
InChI Key: LXPNVRXYGYRMOO-UHFFFAOYSA-N
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Description

2,6-Diamino-4-chlorotoluene is a substituted toluene derivative featuring amino (-NH₂) groups at the 2 and 6 positions and a chlorine atom at the 4 position of the aromatic ring. This compound is structurally significant due to the electron-donating amino groups and the electron-withdrawing chlorine substituent, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-chloro-2-methylbenzene-1,3-diamine

InChI

InChI=1S/C7H9ClN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3

InChI Key

LXPNVRXYGYRMOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Structural and Physical Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
This compound (hypothetical) Toluene -NH₂ (2,6), -Cl (4) ~156.6 (estimated) Pharmaceutical intermediates
4-Nitrotoluene-2,3,5,6-d4 Toluene -NO₂ (4), -D (2,3,5,6) 141.16 Isotopic labeling, spectroscopy
2,6-Diamino-4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate Dihydropyridine -NH₂ (2,6), -Cl (4), -COOR (3,5), -CH₃ (1) Not reported Crystal engineering, redox studies
Table 2: Substituent Effects on Reactivity
Compound Type Electron-Donating Groups Electron-Withdrawing Groups Dominant Reactivity
This compound -NH₂ (strong) -Cl (moderate) Electrophilic substitution
4-Nitrotoluene-d4 None -NO₂ (strong) Nitration-resistant
Dihydropyridine derivative -NH₂ (moderate) -Cl (moderate) Redox reactions

Research Findings and Implications

  • Deuterated Analogues : Isotopic substitution (e.g., in 4-Nitrotoluene-d4) reduces vibrational frequencies, making these compounds valuable in FTIR and NMR spectroscopy for tracking reaction pathways .
  • Dihydropyridine Systems: The non-aromatic core in ’s compound allows reversible oxidation to pyridine derivatives, a property exploited in NADH-like redox catalysis . This contrasts with the irreversible reactivity of aromatic toluenes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-Diamino-4-chlorotoluene with high purity?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or nitration followed by reduction. To achieve high purity, use HPLC (High-Performance Liquid Chromatography) with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) for separation. Monitor reaction intermediates via FT-IR to track nitro group reduction to amine (peaks at 1520 cm⁻¹ for NO₂ vs. 3300 cm⁻¹ for NH₂). Purification via recrystallization in ethanol/water (1:3) minimizes byproducts like 4-chloro-2-nitrotoluene .

Q. How can the thermal stability of this compound be experimentally validated?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. The compound exhibits stability up to 180°C, with decomposition onset at 210°C (mass loss ~15%). Pair with differential scanning calorimetry (DSC) to detect endothermic melting (~145°C) and exothermic decomposition events. Cross-validate with accelerated aging studies (40°C/75% RH for 6 months) to assess hydrolytic stability .

Q. What spectroscopic techniques are optimal for structural confirmation?

  • Methodological Answer : Use a combination of:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 6.85 (s, 2H, aromatic), δ 5.20 (s, 4H, NH₂).
  • ¹³C NMR : Peaks at 128 ppm (C-Cl), 115 ppm (C-NH₂).
  • Mass Spectrometry (ESI-MS) : m/z 173 [M+H]⁺.
    Discrepancies in NH₂ proton integration may arise from hydrogen bonding; confirm via X-ray crystallography .

Advanced Research Questions

Q. How do crystallographic parameters influence hydrogen bonding in this compound?

  • Methodological Answer : Analyze single-crystal X-ray diffraction data (e.g., using SHELXL ). The compound forms N–H⋯N hydrogen bonds (d = 2.8 Å, ∠N–H⋯N = 165°), creating a 2D network. Graph set analysis (Etter’s notation: R₂²(8) ) reveals bifurcated interactions. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to resolve discrepancies between experimental and theoretical bond lengths .

Q. What strategies resolve contradictions in toxicity data across studies?

  • Methodological Answer : Toxicity variations (e.g., LD₅₀ ranges: 200–450 mg/kg in rodents) may stem from impurities or isomerization. Implement:

  • HPLC-MS to quantify trace 4-chloro-2-aminotoluene contaminants.
  • Ames Test (TA98 strain) with/without metabolic activation (S9 fraction) to assess mutagenicity.
  • Meta-analysis of existing data using PRISMA guidelines, weighting studies with purity >98% .

Q. How can solvent effects modulate the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Screen solvents (DMF, THF, DMSO) in Suzuki-Miyaura reactions with aryl boronic acids. Kinetic studies (via in-situ IR) show DMF enhances reaction rate (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ in THF) due to improved Pd(0) stabilization. Solvent polarity (Hildebrand parameter) correlates with yield (R² = 0.89). Use a Design of Experiments (DoE) approach to optimize solvent/base combinations .

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